2-(3-Methoxyphenyl)imidazole-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxyphenyl group attached to the imidazole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol typically involves the formation of the imidazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with glyoxal and ammonia can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its imidazole ring can mimic certain natural compounds, making it a valuable tool for probing biological systems and understanding enzyme mechanisms .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol may exhibit similar properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
2-Phenyl-1H-imidazole: Similar to [2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol but lacks the methoxy group, affecting its reactivity and biological activity.
2-(4-Methoxy-phenyl)-1H-imidazole: A closely related compound with the methoxy group in a different position, which can influence its chemical properties and interactions.
Uniqueness
[2-(3-Methoxy-phenyl)-1H-imidazol-4-yl]-methanol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity for specific targets .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
AIQZJSJSFIBJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.